molecular formula C8H5F2NO3 B13423259 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde

6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B13423259
M. Wt: 201.13 g/mol
InChI Key: NHIGHALJCADISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde is a chemical compound with the molecular formula C8H5F2NO3 It is a derivative of benzo[d][1,3]dioxole, featuring amino and aldehyde functional groups along with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate reagents to introduce the amino and aldehyde groups. One common method involves the use of 2,2-dichloro-1,3-benzodioxole, which is reacted with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions involving the amino group.

Major Products

    Oxidation: 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid.

    Reduction: 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde: Similar structure but lacks the amino group.

    5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains a bromine atom instead of an amino group.

    2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde: Features methyl groups instead of fluorine atoms

Uniqueness

6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the combination of amino and aldehyde functional groups along with the presence of two fluorine atoms. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

6-amino-2,2-difluoro-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C8H5F2NO3/c9-8(10)13-6-1-4(3-12)5(11)2-7(6)14-8/h1-3H,11H2

InChI Key

NHIGHALJCADISO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.